

The Selective PI3K δ Inhibitor PIK-293: A Technical Overview

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Compound of Interest

Compound Name:	PIK-293
CAS No.:	900185-01-5
Cat. No.:	B610106

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor, **PIK-293**. It details the inhibitor's target protein, binding affinities, the signaling pathway it modulates, and the experimental protocols used for its characterization.

Core Target and Binding Affinity

PIK-293 is a potent and selective inhibitor of the p110 δ catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its selectivity for PI3K δ over other Class I isoforms (p110 α , p110 β , and p110 γ) makes it a valuable tool for studying the specific roles of PI3K δ in cellular processes and a potential candidate for therapeutic development in indications where PI3K δ is implicated, such as certain hematological malignancies and inflammatory diseases.[3] **PIK-293** is a pyrazolopyrimidine analog of IC87114, another well-characterized PI3K δ selective inhibitor.[2]

Quantitative Binding Affinity Data

The inhibitory activity of **PIK-293** is quantified by its half-maximal inhibitory concentration (IC₅₀) against the different PI3K isoforms. The following table summarizes the reported IC₅₀ values for **PIK-293**.

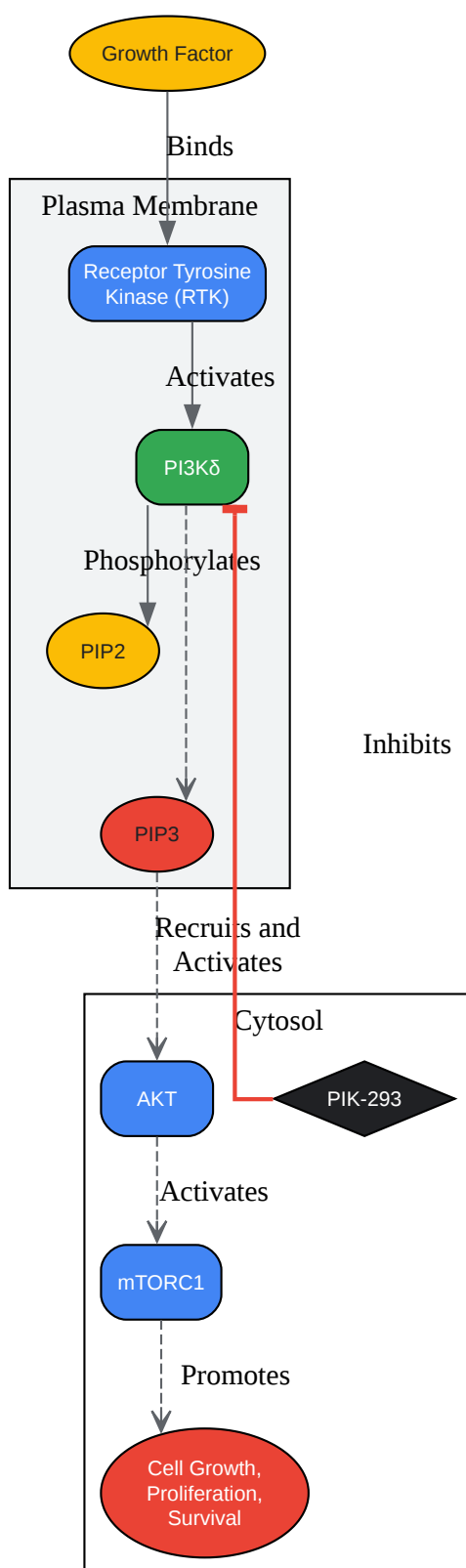
Target Protein	IC ₅₀ (μM)
PI3Kδ (p110δ)	0.24
PI3Kγ (p110γ)	10
PI3Kβ (p110β)	25
PI3Kα (p110α)	100

Data from:[\[2\]](#)[\[4\]](#)[\[5\]](#)

The data clearly demonstrates the high selectivity of **PIK-293** for PI3Kδ, with approximately 42-fold, 104-fold, and 417-fold greater potency against PI3Kδ compared to PI3Kγ, PI3Kβ, and PI3Kα, respectively.

The PI3K/AKT/mTOR Signaling Pathway

PIK-293 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates a multitude of cellular functions including cell growth, proliferation, survival, and metabolism.[\[6\]](#)[\[7\]](#) Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[\[1\]](#) PIP₃ acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.[\[1\]](#) By inhibiting PI3Kδ, **PIK-293** blocks the production of PIP₃, thereby attenuating the downstream signaling cascade.



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PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PIK-293**.

Experimental Protocols

The determination of the IC₅₀ values for PI3K inhibitors like **PIK-293** is typically performed using in vitro kinase assays. A common and robust method is the radiometric kinase assay, which directly measures the enzymatic activity of the kinase.

Representative Radiometric PI3K Kinase Assay Protocol

This protocol is a generalized representation of a radiometric assay for measuring PI3K activity and the inhibitory effect of compounds like **PIK-293**.^{[8][9]}

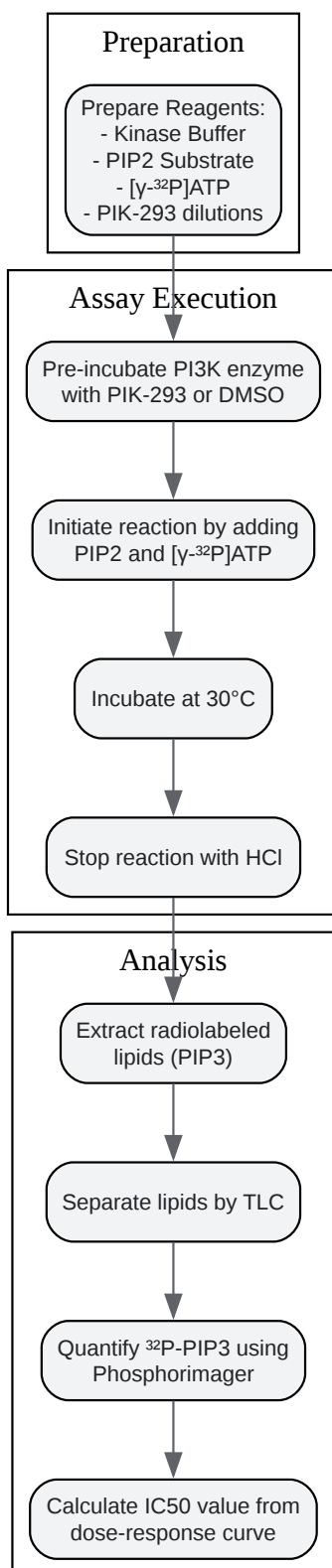
1. Reagents and Materials:

- Purified recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 γ , p110 δ /p85 α)
- Phosphatidylinositol-4,5-bisphosphate (PIP₂) substrate
- [γ -³²P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- **PIK-293** (or other test inhibitor) dissolved in DMSO
- Stop solution (e.g., 1 M HCl)
- Thin-layer chromatography (TLC) plates
- Phosphorimager or scintillation counter

2. Assay Procedure:

- **Prepare Kinase Reaction Mix:** In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, a defined concentration of PIP₂ substrate, and a mixture of non-radiolabeled and [γ -³²P]ATP.

- **Inhibitor Pre-incubation:** In a 96-well plate, add a small volume of **PIK-293** at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no inhibitor).
- **Enzyme Addition:** Add the purified PI3K enzyme to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- **Initiate Kinase Reaction:** Start the kinase reaction by adding the kinase reaction mix (containing PIP2 and [γ - 32 P]ATP) to each well.
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
- **Stop Reaction:** Terminate the reaction by adding the stop solution to each well.
- **Extraction of Phospholipids:** Extract the radiolabeled lipid product (PIP3) from the reaction mixture using an organic solvent (e.g., chloroform/methanol).
- **Detection and Quantification:**
 - Spot the extracted phospholipids onto a TLC plate and separate them using an appropriate solvent system.
 - Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled PIP3 using a phosphorimager.
 - Alternatively, the radioactive spots can be scraped from the TLC plate and the amount of radioactivity quantified using a scintillation counter.
- **Data Analysis:**
 - Determine the amount of PIP3 produced in each reaction.
 - Plot the percentage of kinase inhibition against the logarithm of the **PIK-293** concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.



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Workflow for a radiometric PI3K kinase inhibition assay.

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